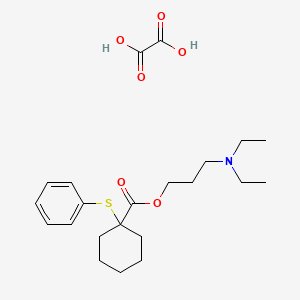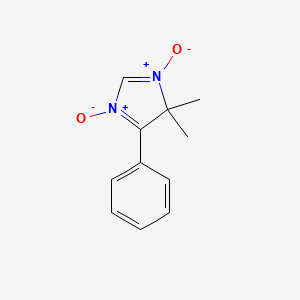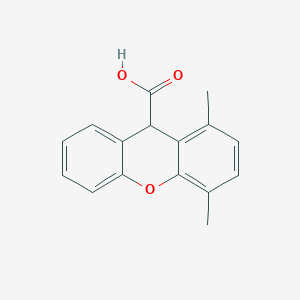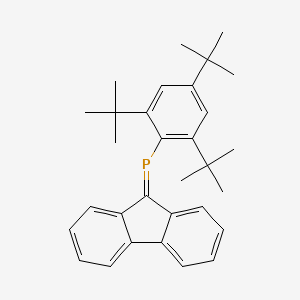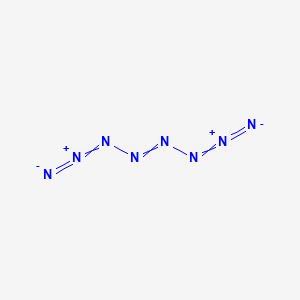
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes diethoxy and trimethoxy groups attached to a dihydrobenzofuran core. The compound’s molecular formula is C15H22O6, and it has a molecular weight of 298.33 g/mol .
Preparation Methods
The synthesis of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.
Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring. Common solvents used in the reaction include ethanol and methanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans.
Scientific Research Applications
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1-Diethoxy-3-methyl-2-butene and 1,1,1-Trimethoxy-2-chloroethane share structural similarities with this compound
Uniqueness: The presence of both diethoxy and trimethoxy groups in the benzofuran core makes this compound unique.
Properties
CAS No. |
110361-81-4 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
3,3-diethoxy-4,6,7-trimethoxy-1H-2-benzofuran |
InChI |
InChI=1S/C15H22O6/c1-6-19-15(20-7-2)13-10(9-21-15)14(18-5)12(17-4)8-11(13)16-3/h8H,6-7,9H2,1-5H3 |
InChI Key |
BFQAJVSSJKSLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=C(CO1)C(=C(C=C2OC)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




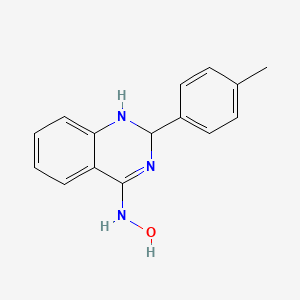
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
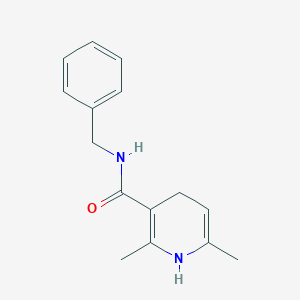

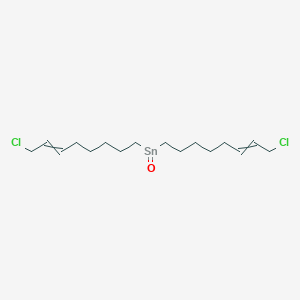
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
